molecular formula C22H24N6O4S B11334387 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11334387
M. Wt: 468.5 g/mol
InChI Key: QULMQYTYLIDRRW-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a nitrobenzenesulfonyl group, and methylphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethylpyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction with 1-(4-nitrobenzenesulfonyl)piperazine.

    Attachment of the Methylphenyl Groups: The methylphenyl groups are attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Conversion of nitro groups to amino groups.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating biological activity. The piperazine ring may enhance binding affinity and specificity, while the pyrimidine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(4-methylphenyl)-6-[4-(4-aminobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
  • 2-Methyl-N-(4-methylphenyl)-6-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
  • 2-Methyl-N-(4-methylphenyl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Uniqueness

The uniqueness of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzenesulfonyl group, in particular, provides unique opportunities for further chemical modifications and applications in various fields.

This detailed overview highlights the versatility and potential of this compound in scientific research and industrial applications

Properties

Molecular Formula

C22H24N6O4S

Molecular Weight

468.5 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C22H24N6O4S/c1-16-3-5-18(6-4-16)25-21-15-22(24-17(2)23-21)26-11-13-27(14-12-26)33(31,32)20-9-7-19(8-10-20)28(29)30/h3-10,15H,11-14H2,1-2H3,(H,23,24,25)

InChI Key

QULMQYTYLIDRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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